4-Chloro-2-nitrobenzamide
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Overview
Description
4-Chloro-2-nitrobenzamide: is an organic compound with the molecular formula C7H5ClN2O3 . It is a derivative of benzamide, characterized by the presence of a chlorine atom at the fourth position and a nitro group at the second position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-nitrobenzamide can be synthesized through the direct condensation of 4-chloro-2-nitrobenzoic acid with ammonia or an amine in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, often using a catalyst to enhance the reaction rate and yield .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide or ethanol, and bases like sodium hydroxide.
Major Products Formed:
Reduction: 4-Chloro-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Chloro-2-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of an amide group.
2-Chloro-4-nitrobenzamide: Isomer with the chlorine and nitro groups swapped positions.
4-Chloro-2-nitro-N-propylbenzamide: Similar structure with an additional propyl group attached to the amide nitrogen
Uniqueness: 4-Chloro-2-nitrobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a nitro group makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
4-chloro-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCCEABSUFIEKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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